molecular formula C12H16N2O2 B1363459 1-(4-Methoxybenzoyl)-piperazine CAS No. 94747-49-6

1-(4-Methoxybenzoyl)-piperazine

Cat. No. B1363459
CAS No.: 94747-49-6
M. Wt: 220.27 g/mol
InChI Key: AWNXKUKDGIDDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04610984

Procedure details

The N-(4-methoxybenzoyl)-piperazine used as a starting substance was obtained as a viscous oil by reacting 1 mol of piperazine with 0.5 mol of anisic acid chloride in glacial acetic acid. The chloroacetic acid morpholide used as a starting substance was obtained as a colourless oil by reacting 2 mol of morpholine with 1 mol of chloroacetyl chloride in toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Five
Quantity
1 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1.N1CCNCC1.C(Cl)(=O)C1C=CC(OC)=CC=1.Cl[CH2:35][C:36]([N:38]1[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1)=[O:37].N1CCOCC1.ClCC(Cl)=O>C(O)(=O)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:9]2[CH2:14][CH2:13][N:12]([CH2:35][C:36]([N:38]3[CH2:43][CH2:42][O:41][CH2:40][CH2:39]3)=[O:37])[CH2:11][CH2:10]2)=[O:8])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)N2CCNCC2)C=C1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCOCC1
Step Five
Name
Quantity
2 mol
Type
reactant
Smiles
N1CCOCC1
Step Six
Name
Quantity
1 mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a viscous oil
CUSTOM
Type
CUSTOM
Details
was obtained as a colourless oil

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)N2CCN(CC2)CC(=O)N2CCOCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.